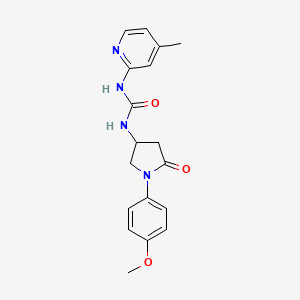
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a urea derivative with potential pharmacological applications. Its structure includes a pyrrolidine ring and various substituents that may influence its biological activity. This article reviews the biological activity of this compound, focusing on its interactions, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H24N2O3 with a molecular weight of 304.4 g/mol. The presence of the methoxy group and pyridine moiety suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₃ |
| Molecular Weight | 304.4 g/mol |
| CAS Number | 954651-86-6 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, particularly as modulators of G protein-coupled receptors (GPCRs) and potential anti-inflammatory agents.
1. Modulation of FPRL-1 Receptor
The compound's structural analogs have been shown to interact with the N-formyl peptide receptor like-1 (FPRL-1) , which plays a crucial role in inflammatory processes. Activation of FPRL-1 can lead to anti-inflammatory effects by promoting the resolution of inflammation, inhibiting neutrophil migration, and enhancing monocyte clearance of apoptotic cells .
2. Anticancer Activity
Preliminary studies on pyrrolidine derivatives suggest that they may possess anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory properties of related compounds, it was found that certain derivatives effectively reduced inflammation markers in animal models. The activation of FPRL-1 was linked to decreased levels of pro-inflammatory cytokines, indicating a pathway through which these compounds exert their effects .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer activity of pyrrolidine derivatives, where compounds similar to our target exhibited IC50 values in the micromolar range against human cancer cell lines such as HT-29 and TK-10. These findings suggest that structural modifications can enhance biological activity, warranting further investigation into this compound's potential .
Research Findings
Recent research highlights the importance of specific functional groups in determining the biological activity of urea derivatives:
- Methoxy Group : Enhances lipophilicity and may improve receptor binding affinity.
- Pyridine Moiety : Contributes to interactions with various biological targets, potentially enhancing pharmacological effects.
属性
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-7-8-19-16(9-12)21-18(24)20-13-10-17(23)22(11-13)14-3-5-15(25-2)6-4-14/h3-9,13H,10-11H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSGTYBUXFEPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














